![molecular formula C22H30N4 B3853334 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine](/img/structure/B3853334.png)
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine
Overview
Description
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperidine ring and a pyridine ring, both of which are connected through a piperazine moiety. The compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, often using phenylethyl halides.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with ethylenediamine under controlled conditions.
Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the piperazine moiety, typically using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, sulfonates, and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It serves as a tool for studying receptor-ligand interactions and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neurotransmission and cellular responses.
Comparison with Similar Compounds
1-[1-(2-Phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine can be compared with other piperazine derivatives, such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar structure but lacks the pyridine ring, which may result in different pharmacological properties.
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide:
1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine:
The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(2-phenylethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4/c1-2-6-20(7-3-1)9-13-24-14-10-21(11-15-24)25-16-18-26(19-17-25)22-8-4-5-12-23-22/h1-8,12,21H,9-11,13-19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVMEIBIRCCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=N3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


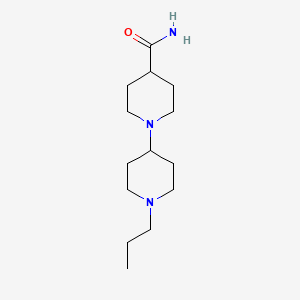
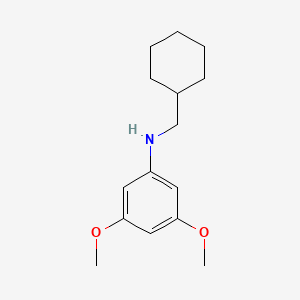

![N'-benzyl-N'-[(4-bromophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B3853270.png)

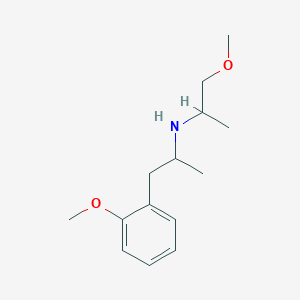
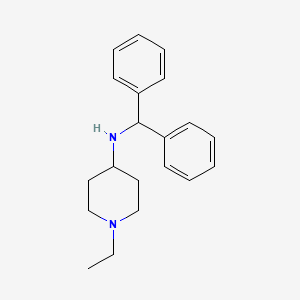

![1-[1-(3,4-Dimethoxyphenyl)propan-2-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-3,5-dimethylpiperidine](/img/structure/B3853339.png)
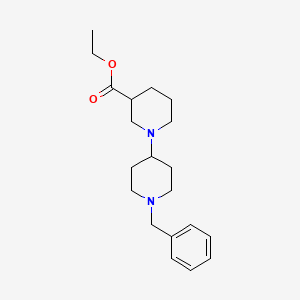
![N-[(2-bromophenyl)methyl]-3,4-dimethoxyaniline](/img/structure/B3853357.png)

